

RAF265 metabolic response assessment FDG-PET

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Compound Focus: Raf265

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RAF265 & Metabolic Response Assessment

The following table summarizes the key experimental data on **RAF265**'s performance in metabolic response assessment across preclinical and clinical studies.

Assessment Context	Model / Population	Key Metabolic Response Findings	Supporting Data & Response Criteria	Source
Preclinical Assessment	A375M (B-Raf V600E) melanoma xenografts in mice [1]	Significant inhibition of FDG accumulation observed 1 day after treatment , persisting for 2 weeks [1].	DNA microarray showed decreased gene expression in glucose metabolism pathways [1].	[1]
Clinical Trial (Phase I)	77 patients with advanced/metastatic melanoma [2] [3]	12 out of 58 evaluable patients (20.7%) achieved a Partial Metabolic Response (PMR) [2].	Metabolic response was assessed as a secondary endpoint using FDG-PET [2].	[2] [3]

RAF265 is an orally available small molecule inhibitor that targets both mutant/wild-type RAF kinase and VEGFR-2, providing a dual mechanism of action against tumor proliferation and angiogenesis [2] [1]. The

phase I clinical trial established a maximum tolerated dose (MTD) of **48 mg once daily** [2] [3].

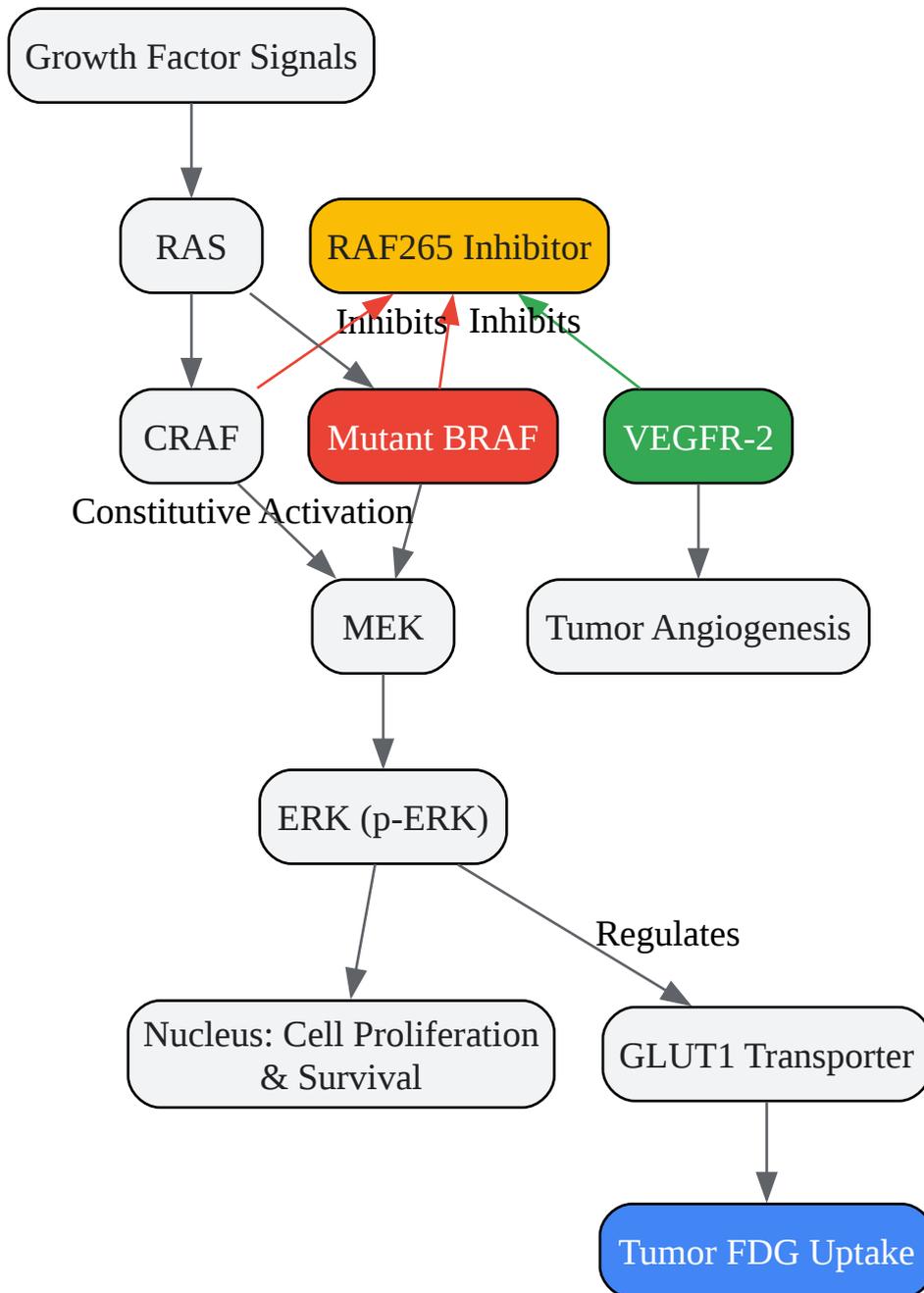
Experimental Protocols for Metabolic Assessment

The methodologies for evaluating **RAF265**'s effect on tumor metabolism are crucial for interpreting the data.

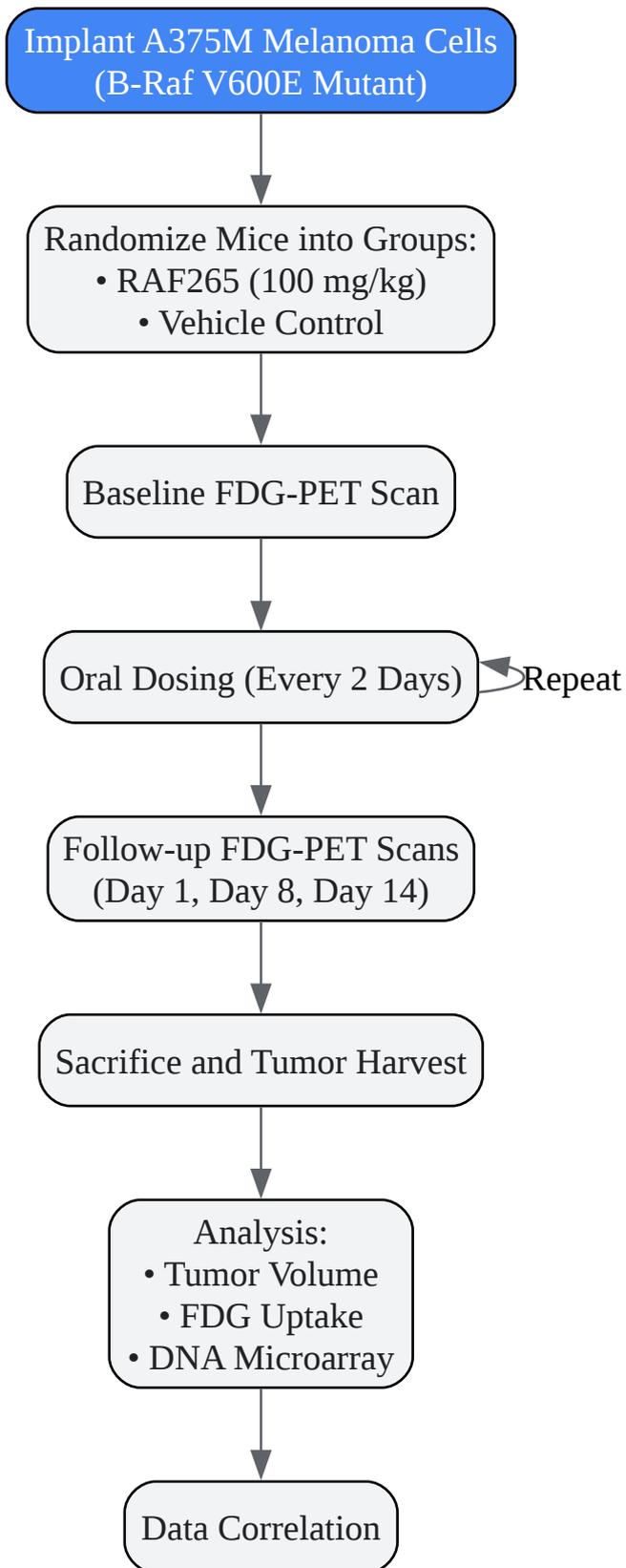
- **Preclinical FDG-PET Protocol (Mouse Xenograft):** The studies used nude mice implanted with A375M human melanoma cells [1]. Animals were treated with 100 mg/kg **RAF265** or vehicle orally every two days [1]. Small animal FDG-PET scans were performed at baseline and serially after treatment initiation. FDG accumulation was measured, and a significant decrease in treated xenografts was confirmed as early as one day after treatment [1].
- **Clinical Trial Protocol (Phase I):** Patients with locally advanced or metastatic melanoma received oral **RAF265** in 28-day cycles [2]. Tumor metabolic response was evaluated using **FDG-PET** at baseline and periodically during treatment [2]. A partial metabolic response (PMR) was defined using standard criteria, though the specific criteria (e.g., EORTC or PERCIST) are not detailed in the available excerpts [2].

Key Signaling Pathways and Workflows

The following diagrams illustrate the biological pathways targeted by **RAF265** and the experimental workflow used in preclinical studies.



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Interpretation and Context

- **Mechanism of Metabolic Reduction:** The decrease in FDG uptake is linked to **RAF265**'s inhibition of the MAPK signaling pathway [2]. This inhibition can lead to the translocation of glucose transporter GLUT1 from the cell membrane to the cytosol, reducing the tumor's capacity to take up glucose, as observed with other MAPK pathway inhibitors [4].
- **Clinical Development Status:** The search results indicate that while the phase I trial was completed, the **Phase II portion (dose expansion) of the study was cancelled** [5]. This suggests that while **RAF265** demonstrated proof-of-concept for metabolic response, its clinical development may not have advanced further.

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